
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Bi(OCC(CH3)3CHCOC(CH3)3)3. It is known for its use in various scientific and industrial applications due to its unique properties. This compound is a white solid with a melting point ranging from 89 to 116°C .
准备方法
Synthetic Routes and Reaction Conditions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of bismuth nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted bismuth complexes .
科学研究应用
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of bismuth-containing materials and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems.
Industry: It is used in the production of thin films and coatings for various industrial applications.
作用机制
The mechanism of action of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with molecular targets through coordination chemistry. The bismuth center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
Similar compounds to bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) include:
Bismuth tris(acetylacetonate): Another bismuth complex with different ligands.
Bismuth tris(benzoylacetonate): A similar compound with benzoylacetonate ligands.
Bismuth tris(dipivaloylmethanate): A compound with dipivaloylmethanate ligands.
Uniqueness
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which imparts distinct properties such as solubility in non-aqueous solvents and stability under various conditions. These properties make it particularly useful in applications requiring non-aqueous solubility and stability .
属性
分子式 |
C33H60BiO6 |
|---|---|
分子量 |
761.8 g/mol |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI 键 |
BSBCGDNYZKAUGI-LWTKGLMZSA-N |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)

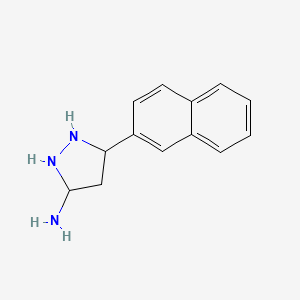
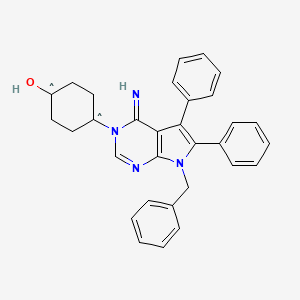
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
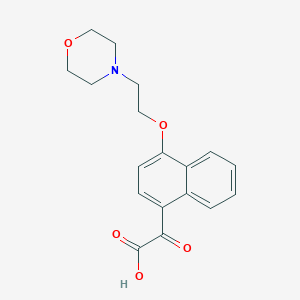
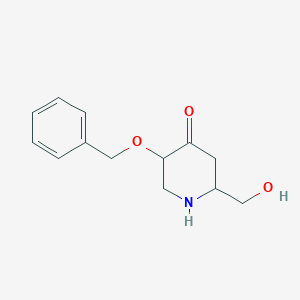

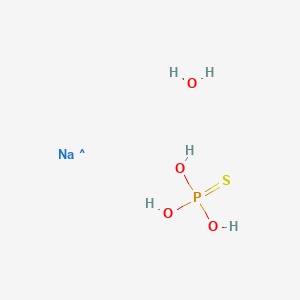
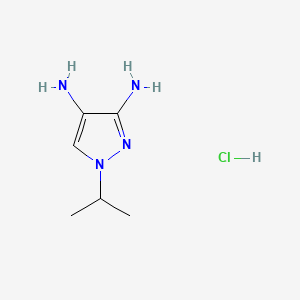

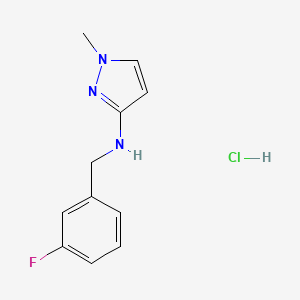
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)
